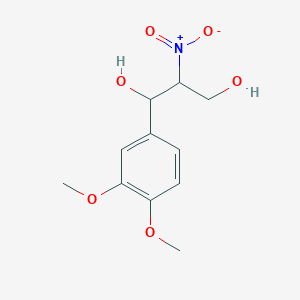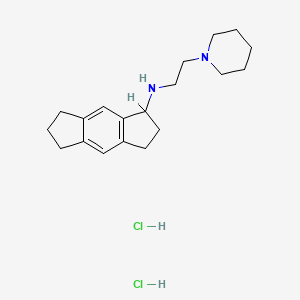
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine typically involves the condensation of 2-(piperidin-1-yl)ethanamine with an appropriate aldehyde or ketone, followed by reduction. The reaction is usually carried out under reflux conditions in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and hydrogen gas over palladium or platinum catalysts are frequently used.
Substitution: Halogenated compounds and strong nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism by which N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine exerts its effects involves interactions with specific molecular targets. The piperidine moiety can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound may interfere with cellular processes by modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound also features a piperidine moiety and is used in similar applications.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75463-35-3 |
|---|---|
Molekularformel |
C19H30Cl2N2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-2-10-21(11-3-1)12-9-20-19-8-7-17-13-15-5-4-6-16(15)14-18(17)19;;/h13-14,19-20H,1-12H2;2*1H |
InChI-Schlüssel |
YJVXRKARWMVWNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2CCC3=C2C=C4CCCC4=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


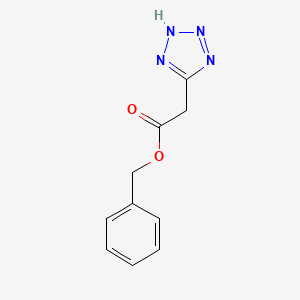


![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
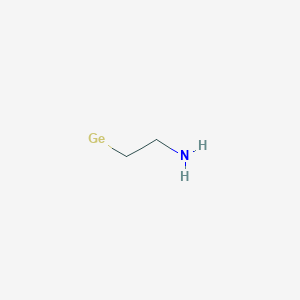
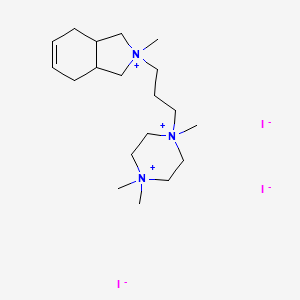


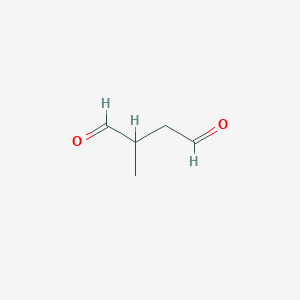


![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

